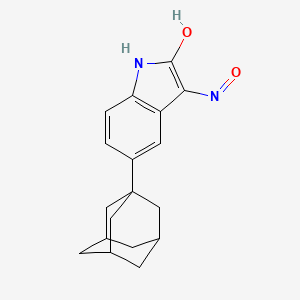
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one is a synthetic organic compound that features an adamantane group attached to an indolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one typically involves the following steps:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Adamantane Group: Adamantane can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where a ketone or aldehyde precursor is treated with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group could yield the corresponding amine.
Substitution: The adamantane group may participate in substitution reactions, potentially leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition:
Receptor Binding: The compound may bind to specific receptors, making it a candidate for drug development.
Medicine
Drug Development:
Industry
Polymer Additives: The compound may be used as an additive in polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one would depend on its specific interactions with biological targets. The hydroxyimino group can form hydrogen bonds, potentially leading to inhibition of enzyme activity or modulation of receptor function. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one: Unique due to the combination of the adamantane group and hydroxyimino functionality.
Adamantane Derivatives: Compounds with similar rigid structures but different functional groups.
Indolinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
5-(1-adamantyl)-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,19,21H,3-5,7-9H2 |
InChI-Schlüssel |
HIYUXKNCTYNFKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC(=C5N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
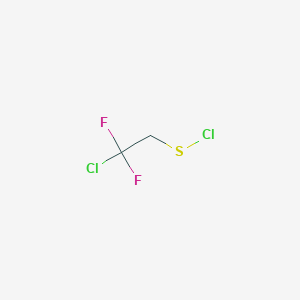
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
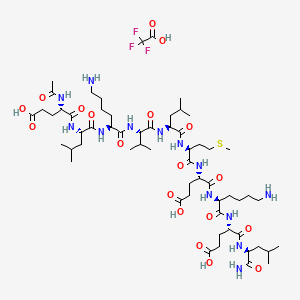

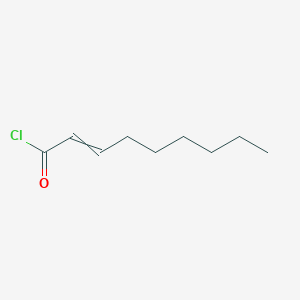
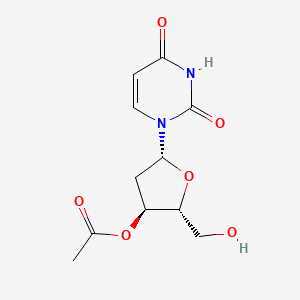
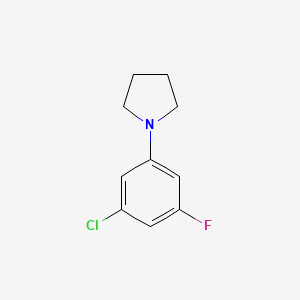
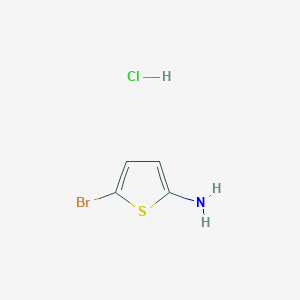


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
